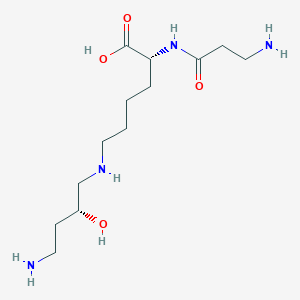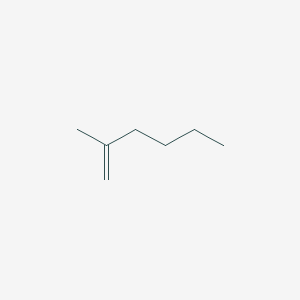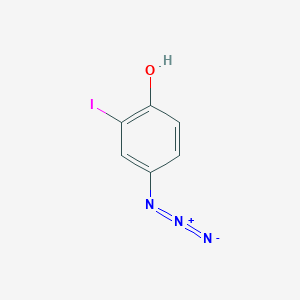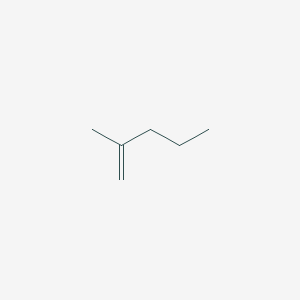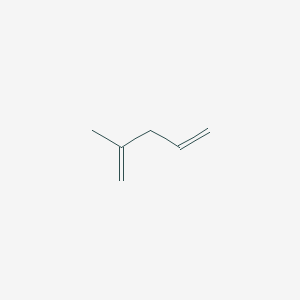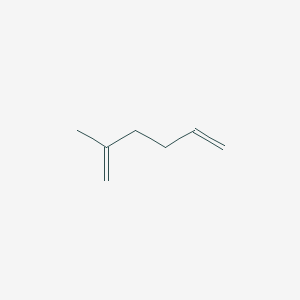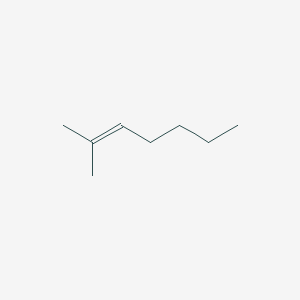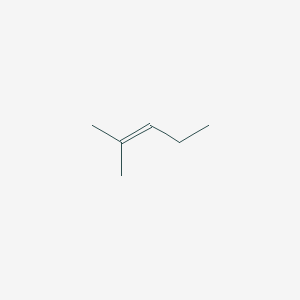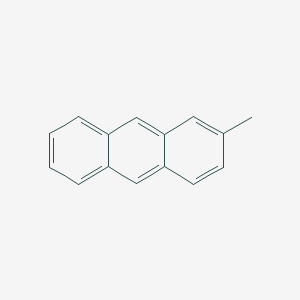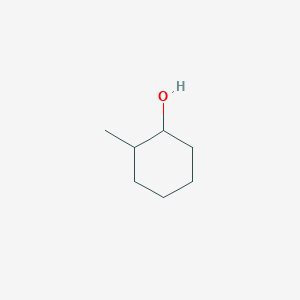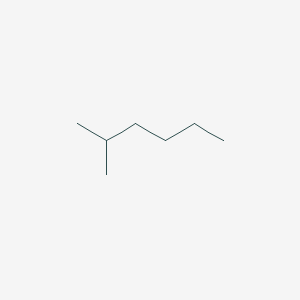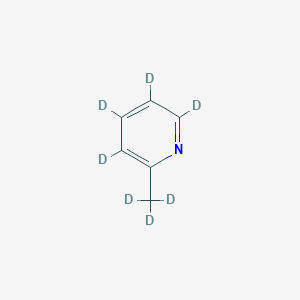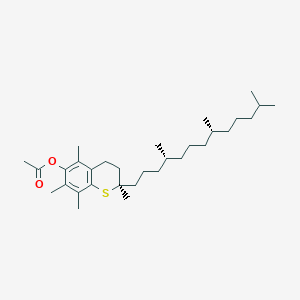![molecular formula C12H10N2 B165446 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline CAS No. 133778-59-3](/img/structure/B165446.png)
2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline, also known as MCPQ, is a heterocyclic compound that has gained attention in scientific research due to its potential applications in various fields. MCPQ is a tricyclic compound that contains a quinoxaline ring system fused to a cyclopentene ring.
作用機序
The mechanism of action of 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline is not well understood, but it is believed to act as an inhibitor of various enzymes and receptors in the body. 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline has also been shown to bind to the dopamine transporter, a protein that regulates the levels of dopamine in the brain.
生化学的および生理学的効果
2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of using 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline in lab experiments is its ability to selectively inhibit specific enzymes and receptors in the body. This allows researchers to study the effects of specific biochemical pathways and signaling pathways. However, one limitation of using 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline is its complex synthesis method, which can be time-consuming and expensive.
将来の方向性
There are several future directions for the study of 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline. One area of research is the development of more efficient and cost-effective synthesis methods for 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline. Another area of research is the identification of new targets for 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline inhibition, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the study of 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline in combination with other compounds could provide new insights into its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline involves the reaction of 2-amino-3-carboxylic acid with cyclopentadiene in the presence of a catalyst. The resulting intermediate is then cyclized to form 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline. The synthesis of 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline is a complex process that requires careful control of reaction conditions to obtain high yields and purity.
科学的研究の応用
2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline has also been used as a building block in the synthesis of novel organic compounds with potential applications in material science.
特性
CAS番号 |
133778-59-3 |
|---|---|
製品名 |
2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline |
分子式 |
C12H10N2 |
分子量 |
182.22 g/mol |
IUPAC名 |
3,10-diazatetracyclo[10.1.1.02,11.04,9]tetradeca-2,4,6,8,10-pentaene |
InChI |
InChI=1S/C12H10N2/c1-2-4-10-9(3-1)13-11-7-5-8(6-7)12(11)14-10/h1-4,7-8H,5-6H2 |
InChIキー |
NNPGWGQAGZUAPL-UHFFFAOYSA-N |
SMILES |
C1C2CC1C3=NC4=CC=CC=C4N=C23 |
正規SMILES |
C1C2CC1C3=NC4=CC=CC=C4N=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2R,3R,4S,5R)-3,4-di(butanoyloxy)-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl butanoate](/img/structure/B165364.png)
